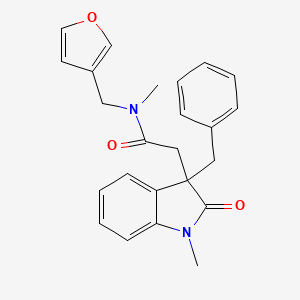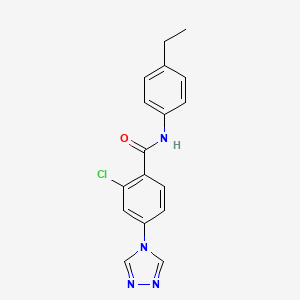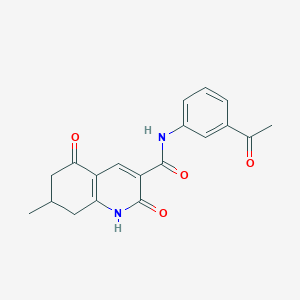
1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane is not fully understood. However, it is believed to work by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to reduce anxiety and promote relaxation.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane has been shown to have several biochemical and physiological effects. It has been shown to reduce anxiety and promote relaxation, as well as to have sedative and hypnotic effects. It has also been shown to have muscle relaxant effects and to reduce seizure activity.
实验室实验的优点和局限性
One of the main advantages of 1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane in lab experiments is its ability to produce consistent results. It has also been shown to have a relatively low toxicity profile. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer.
未来方向
There are several potential future directions for research on 1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane. One area of research is in the development of new treatments for anxiety disorders, depression, and insomnia. Another area of research is in the development of new drugs that target the GABA receptor. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as neurology and pharmacology.
Conclusion:
In conclusion, 1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成方法
The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-methyl-4-pyridin-4-yl-1,4-diamine in the presence of a base. The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran and is carried out under reflux conditions for several hours. The resulting product is then purified using column chromatography.
科学研究应用
1-(2-chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane has been extensively studied for its potential applications in various fields. One of the main areas of research is in the field of neuroscience, where it has been shown to have anxiolytic and sedative effects. It has also been studied for its potential use in the treatment of anxiety disorders, depression, and insomnia.
属性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(2-methylpyridin-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN3/c1-14-12-15(6-7-21-14)23-9-3-8-22(10-11-23)13-16-17(19)4-2-5-18(16)20/h2,4-7,12H,3,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTPKAHNUWWYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCCN(CC2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-fluorobenzyl)-4-(2-methyl-4-pyridinyl)-1,4-diazepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5303363.png)
![1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-ol](/img/structure/B5303368.png)
![5-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5303374.png)

![5-[4-(dimethylamino)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303390.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-(pyridin-3-ylacetyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5303397.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5303405.png)

![3-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]-1-[3-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5303420.png)
![2-methyl-1-phenyl-5-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}-1H-benzimidazole](/img/structure/B5303428.png)
![4-[(dimethylamino)methyl]phenol 2-butenedioate (salt)](/img/structure/B5303437.png)
![N-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B5303446.png)